molecular formula C22H24N2O2S3 B12022425 N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12022425
M. Wt: 444.6 g/mol
InChI Key: PRYFEHPGVROOON-XMHGGMMESA-N
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Description

N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that features a thiazolidinone ring, a thiophene moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazolidinone ring through the reaction of a thiophene derivative with a thioamide under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and thiophene moiety are likely involved in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2S3

Molecular Weight

444.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C22H24N2O2S3/c1-15-8-6-10-18(16(15)2)23-20(25)11-4-3-5-12-24-21(26)19(29-22(24)27)14-17-9-7-13-28-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,25)/b19-14+

InChI Key

PRYFEHPGVROOON-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C

Origin of Product

United States

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